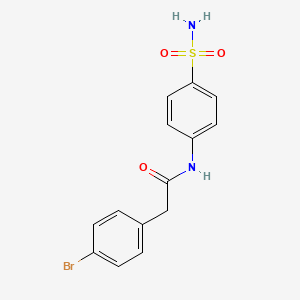

2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

Description

Contextualization within Sulfonamide and Acetamide (B32628) Research

The structure of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide incorporates two key functional groups, a sulfonamide (-SO₂NH₂) and an acetamide (-NHC(O)CH₂-), both of which are well-established pharmacophores in drug discovery. nih.gov Sulfonamides, a class of compounds containing the sulfonyl group, are renowned for their wide spectrum of biological activities. nih.gov These activities include antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties. tandfonline.comscholarsresearchlibrary.com The versatility of the sulfonamide moiety allows for the design of structurally diverse molecules with favorable physicochemical properties, making it a cornerstone in medicinal chemistry. nih.gov

Similarly, the acetamide functional group is a prevalent feature in numerous clinically approved drugs. archivepp.com It is recognized for its role in forming stable amide bonds and its ability to participate in hydrogen bonding interactions with biological targets. archivepp.com Acetamide-containing compounds have demonstrated a broad range of therapeutic applications, including analgesic, anti-inflammatory, and anticancer effects. archivepp.com The conjugation of these two powerful scaffolds into a single molecule, as seen in 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, represents a strategic approach in medicinal chemistry to develop novel compounds with potentially enhanced or unique pharmacological profiles. semanticscholar.org

Historical Perspective of Related Pharmacologically Active Scaffolds

The history of sulfonamides in medicine dates back to the discovery of prontosil, the first commercially available antibacterial agent. This discovery paved the way for the development of a vast library of sulfonamide-based drugs. Over the decades, research has expanded beyond their antimicrobial properties, leading to the identification of sulfonamides as potent inhibitors of various enzymes, including carbonic anhydrases and kinases. This has resulted in their use as diuretics, antidiabetic agents, and anticancer therapies.

The acetamide scaffold also has a rich history in drug development. Acetanilide, one of the earliest synthetic analgesics, laid the groundwork for the development of safer and more effective pain relievers like paracetamol (acetaminophen). The acetamide moiety is a key structural feature in a wide array of pharmaceuticals, contributing to their ability to interact with biological receptors and enzymes. The combination of these two historically significant pharmacophores in hybrid molecules is a modern approach aimed at creating synergistic effects or novel mechanisms of action.

Rationale for Investigating N-(4-Sulfamoylphenyl)-2-(4-bromophenyl)acetamide

While specific research focusing solely on 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally similar compounds. The primary motivation lies in the potential for this hybrid molecule to exhibit a range of valuable biological activities.

Research on related bromophenyl acetamide and sulfonamide derivatives has revealed promising anticancer and antimicrobial activities. tandfonline.com For example, studies on [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives have shown moderate to good anticancer activity against various cell lines. tandfonline.com The investigation of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is therefore a logical step in the exploration of novel therapeutic agents, building upon the established pharmacological importance of its constituent parts.

Detailed Research Findings

Although specific research data on 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is limited, studies on closely related compounds provide valuable insights into its potential biological activities.

Synthesis of Related Compounds

The synthesis of related N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates has been reported. For instance, N-(4-Bromophenyl)-2–(2-oxo-3–(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide was synthesized, demonstrating a potential synthetic pathway for related structures. nih.gov A general method for synthesizing N-[(substituted-sulfamoyl)phenyl]acetamides involves reacting 4-acetamidobenzenesulfonyl chloride with various amines. researchgate.net The synthesis of N-(4-sulfamoylphenyl)acetamide itself can be achieved by reacting 2-acetyl chloride with sulfanilamide. nih.gov

Biological Activities of Structurally Similar Compounds

Numerous studies have highlighted the biological potential of compounds containing the sulfonamide and acetamide scaffolds.

Anticancer Activity: A series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against lung, cervical, breast, and prostate cancer cell lines, with several compounds showing promising activity. tandfonline.com

Urease Inhibitory Activity: New acetamide-sulfonamide-containing scaffolds have been screened for their anti-urease activity, with some conjugates demonstrating potent inhibition. semanticscholar.org

Carbonic Anhydrase Inhibition: Isatin N-phenylacetamide based sulfonamides have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms. nih.gov

The following table summarizes the biological activities observed in studies of compounds structurally related to 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide.

| Compound Class | Biological Activity | Key Findings |

| [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives | Anticancer | Moderate to good activity against various cancer cell lines. tandfonline.com |

| Acetamide-sulfonamide conjugates | Urease Inhibition | Potent inhibitory activity demonstrated by some derivatives. semanticscholar.org |

| Isatin N-phenylacetamide based sulfonamides | Carbonic Anhydrase Inhibition | Effective inhibition of human carbonic anhydrase isoforms. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c15-11-3-1-10(2-4-11)9-14(18)17-12-5-7-13(8-6-12)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEXFJYFTDRLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Sulfamoylphenyl)-2-(4-bromophenyl)acetamide and Related Derivatives

The most common and established route for the synthesis of the target compound involves the acylation of a sulfonamide, specifically 4-aminobenzenesulfonamide (sulfanilamide), with a derivative of 4-bromophenylacetic acid. This approach is modular, allowing for variations in both the sulfonamide and the carboxylic acid components to generate a library of related derivatives.

A general synthetic scheme begins with the activation of 4-bromophenylacetic acid, often by converting it to a more reactive species like an acyl chloride or by using coupling agents. This activated intermediate is then reacted with 4-aminobenzenesulfonamide to form the desired amide linkage.

The core of the synthesis is the nucleophilic acyl substitution reaction. The amino group of 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 4-bromophenylacetic acid derivative.

Mechanism via Acyl Chloride:

Activation of Carboxylic Acid: 4-bromophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-bromophenylacetyl chloride. This step generates a highly reactive electrophile.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzenesulfonamide attacks the carbonyl carbon of 4-bromophenylacetyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction mixture, removes a proton from the nitrogen atom to yield the final neutral amide product and a hydrochloride salt of the base.

Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Mechanism using Coupling Agents:

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used.

Activation of Carboxylic Acid: The coupling agent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amino group of 4-aminobenzenesulfonamide attacks the activated carbonyl carbon.

Amide Bond Formation: The tetrahedral intermediate collapses to form the amide bond and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).

This method is often preferred for its milder reaction conditions, although the removal of the urea byproduct can sometimes be challenging.

The synthesis of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide relies on readily available precursor compounds.

Key Precursors:

4-Aminobenzenesulfonamide (Sulfanilamide): This is a commercially available and widely used building block in the synthesis of sulfa drugs and other biologically active molecules.

4-Bromophenylacetic acid: This precursor provides the bromophenylacetyl moiety. It can be synthesized from 4-bromoacetophenone through various methods, such as the Willgerodt-Kindler reaction.

Intermediate Derivatization:

A key strategy in the synthesis of related derivatives is the derivatization of intermediates. For instance, the amino group of 4-aminobenzenesulfonamide can be protected before subsequent reactions on the sulfamoyl group, or the 4-bromophenylacetic acid can be modified at the phenyl ring before the coupling reaction. This allows for the introduction of a wide range of functional groups to explore structure-activity relationships.

One common intermediate is 4-acetamidobenzenesulfonyl chloride, which can be prepared by the chlorosulfonation of acetanilide. This intermediate can then be reacted with various amines to introduce diversity at the sulfonamide nitrogen before coupling with 4-bromophenylacetic acid.

Synthesis of Analogues and Derivatives of N-(4-Sulfamoylphenyl)-2-(4-bromophenyl)acetamide

The modular nature of the synthesis allows for the creation of a vast number of analogues and derivatives by modifying the core structure.

Structural modifications are strategically employed to enhance the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring can be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. This can influence binding affinity to biological targets.

Modification of the Acetamide (B32628) Linker: The length of the alkyl chain in the acetamide linker can be varied, or substituents can be introduced at the alpha-carbon to alter the conformational flexibility and steric profile of the molecule.

Modification of the Sulfamoylphenyl Moiety: The amino group of the sulfamoyl moiety can be substituted with various alkyl or aryl groups. The acetamido group on the phenyl ring can also be replaced with other functionalities.

These modifications have led to the development of derivatives with a wide range of biological activities, including antimicrobial and anticancer properties.

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts to promote the N-acylation of sulfonamides.

Lewis Acid Catalysis: Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to be effective catalysts for the acylation of sulfonamides with acyl chlorides or anhydrides. tandfonline.com These catalysts activate the acylating agent, allowing the reaction to proceed under mild conditions with high yields.

Heteropolyacid Catalysts: Cesium salts of Wells-Dawson heteropolyacids have been utilized as reusable catalysts for the N-acylation of sulfonamides in water, a green solvent. tandfonline.com

Isothiourea Catalysts: Chiral isothiourea catalysts have been employed for the atroposelective N-acylation of sulfonamides, leading to the synthesis of axially chiral N-sulfonyl anilides with high enantiopurity. nih.govacs.org

These novel approaches offer advantages such as improved reaction rates, higher yields, milder reaction conditions, and the potential for catalyst recycling, contributing to the principles of green chemistry.

Advanced Characterization Techniques for Structural Elucidation (Beyond Basic Identification)

While standard techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide and its derivatives, advanced techniques are employed for a more in-depth structural analysis.

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. For complex molecules like sulfonamide derivatives, X-ray crystallography can reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals in complex derivatives, especially when there are overlapping signals in the one-dimensional spectra.

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic data, providing a deeper understanding of the molecule's structure and reactivity.

The application of these advanced characterization techniques is essential for the unequivocal structural elucidation of novel derivatives and for providing the detailed structural insights needed for rational drug design.

Data Tables

Table 1: Key Precursor Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.21 | Sulfonamide core |

| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | Provides bromophenylacetyl moiety |

| 4-Bromophenylacetyl chloride | C₈H₆BrClO | 233.49 | Activated form of the carboxylic acid |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | Key intermediate for derivatization |

Table 2: Common Solvents and Reagents in Synthesis

| Name | Formula | Function |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic solvent |

| Triethylamine | (C₂H₅)₃N | Non-nucleophilic base |

| Pyridine | C₅H₅N | Non-nucleophilic base and catalyst |

| Thionyl chloride | SOCl₂ | Chlorinating agent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | C₈H₁₇N₃ | Coupling agent |

Spectroscopic Analysis in Research Contexts (e.g., NMR, IR, MS)

While specific experimental data for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is not widely published, the expected spectroscopic characteristics can be inferred from the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, the proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the bromophenyl and sulfamoylphenyl rings, as well as the methylene (B1212753) protons of the acetamide group and the amide proton.

Based on analogous structures, the aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the carbonyl group would be expected to resonate as a singlet further upfield. The amide (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct signals for each unique carbon atom in the molecule would be anticipated. The carbonyl carbon of the acetamide group would be expected to appear significantly downfield (around δ 165-175 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm, with their specific chemical shifts influenced by the bromo and sulfamoyl substituents. The methylene carbon would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (bromophenyl) | 7.2 - 7.6 | 120 - 135 |

| Aromatic CH (sulfamoylphenyl) | 7.6 - 8.0 | 115 - 145 |

| Methylene (CH₂) | ~ 3.8 | ~ 45 |

| Amide (NH) | 8.0 - 10.0 (broad) | - |

| Carbonyl (C=O) | - | 168 - 172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide would be expected to show several key absorption bands. A prominent absorption band for the N-H stretch of the amide group would be anticipated in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetamide group would likely appear as a strong band around 1650-1680 cm⁻¹.

Furthermore, the characteristic vibrations of the sulfamoyl group would be evident, with asymmetric and symmetric stretching of the S=O bonds expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Table 2: Predicted IR Absorption Bands for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, the molecular ion peak ([M]⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.

Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-bromophenylacetyl moiety and the 4-aminophenylsulfonamide moiety. Further fragmentation of these initial ions would provide additional structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Crystallography for Molecular Conformation and Crystal Packing

Molecular Conformation

The molecular conformation of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide would be influenced by the rotational freedom around the various single bonds. The dihedral angle between the two phenyl rings is a key conformational feature. In related structures, these rings are often not coplanar. For instance, in N-(4-sulfamoylphenyl)acetamide, the acetamide group is twisted out of the plane of the benzene (B151609) ring. nih.gov A similar non-planar arrangement would be expected for the target compound, influenced by steric hindrance and electronic interactions between the bulky substituents.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide would be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group and the sulfamoyl N-H₂ group acting as hydrogen bond donors, and the carbonyl oxygen and the sulfonyl oxygens acting as hydrogen bond acceptors.

In the crystal structure of N-(4-sulfamoylphenyl)acetamide, molecules are linked into supramolecular tubes by N-H···O hydrogen bonds. nih.gov A similar propensity for the formation of hydrogen-bonded networks is anticipated for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, which could lead to the formation of chains, sheets, or more complex three-dimensional architectures.

Table 3: Predicted Crystallographic Parameters and Key Interactions for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds |

| C-H···O Interactions | |

| π-π Stacking | |

| Halogen Bonding (Br···O/N) | |

| Molecular Conformation | Non-planar arrangement of phenyl rings |

| Planar amide group |

Molecular Structure and Conformation Studies

Conformational Analysis of N-(4-Sulfamoylphenyl)-2-(4-bromophenyl)acetamide

The conformation of N-(4-sulfamoylphenyl)acetamide, a foundational analog, has been meticulously characterized through single-crystal X-ray diffraction studies. nih.govresearchgate.net In this compound, the acetamide (B32628) group is not coplanar with the benzene (B151609) ring, exhibiting a dihedral angle of 15.59 (12)°. nih.govresearchgate.net This twisting of the amide residue out of the plane of the benzene ring is a common feature in N-arylacetamides and is influenced by the electronic and steric nature of the substituents. researchgate.net

Furthermore, the amino group of the sulfonamide moiety adopts a conformation that is nearly perpendicular to the benzene ring. This is evidenced by the N—S—C—C torsion angle of 109.4 (2)° in N-(4-sulfamoylphenyl)acetamide. nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance and allows for the formation of extensive hydrogen bonding networks. nih.govnih.gov

| Compound | Dihedral Angle (Acetamide-Benzene Ring) | N-S-C-C Torsion Angle |

| N-(4-Sulfamoylphenyl)acetamide | 15.59 (12)° nih.govresearchgate.net | 109.4 (2)° nih.govresearchgate.net |

Intramolecular Interactions and Hydrogen Bonding Networks

The molecular structure of sulfonamide derivatives is significantly stabilized by a network of intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov In the crystal structure of N-(4-sulfamoylphenyl)acetamide, each of the N—H hydrogen atoms participates in hydrogen bonding with an oxygen atom. nih.gov The amide oxygen atom, in particular, is noted to be bifurcated, accepting hydrogen bonds from two different donors. nih.gov

The hydrogen bonding in N-(4-sulfamoylphenyl)acetamide is extensive, leading to the formation of supramolecular structures. Amine–amide N—H⋯O interactions link molecules into supramolecular tubes parallel to the nih.gov crystallographic axis. nih.govresearchgate.net These tubes are further interconnected into a three-dimensional architecture by amide–sulfonamide N—H⋯O hydrogen bonds. nih.govresearchgate.net The sulfonyl group is a proficient hydrogen bond acceptor due to the high polarity of the sulfur-oxygen bonds. researchgate.net

| Hydrogen Bond Type | Donor | Acceptor |

| Amine-Amide | N-H (amine) | O (amide) |

| Amide-Sulfonamide | N-H (amide) | O (sulfonamide) |

Influence of Substituents on Molecular Geometry and Stability

In N-(4-sulfamoylphenyl)acetamide, the amide residue is twisted out of the plane of the benzene ring. nih.gov This deviation from planarity is a balance between the delocalization of the nitrogen lone pair into the aromatic ring and steric interactions. The introduction of the 2-(4-bromophenyl) group in the target molecule introduces a significant steric presence. The bromine atom, being large and electronegative, can influence the local electronic environment and molecular packing. rsc.org Studies on other brominated acetamide derivatives have shown that the conformation of the N-H bond is often anti to other bulky groups to minimize steric repulsion. nih.gov

The stability of the molecule is a cumulative effect of these intramolecular and intermolecular forces. The hydrogen bonding network provides significant stabilization, while the conformational flexibility allows the molecule to adopt a low-energy spatial arrangement. The precise impact of the 2-(4-bromophenyl) substituent on the geometry and stability of N-(4-sulfamoylphenyl)acetamide would require dedicated computational or experimental studies. However, based on the analysis of related structures, it is clear that this substituent will play a crucial role in defining the molecule's three-dimensional structure and its interactions in the solid state. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features

The essential structural components of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide that are critical for its biological activity have been identified through pharmacophore modeling and analysis of its structural analogs. The key pharmacophoric features are generally understood to include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic regions.

Comparisons of structurally related anticonvulsant drugs have highlighted a common pharmacophoric pattern that includes a nitrogen heteroatomic system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rs The role of hydrogen bonding is also considered a significant factor in the interaction of such compounds with their biological targets. kg.ac.rs In the context of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, the following features are considered vital:

4-Bromophenyl Group : This lipophilic group is crucial for establishing hydrophobic interactions within the binding pocket of a target receptor or enzyme. The bromine atom, a halogen, can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design.

Acetamide (B32628) Linker (-NH-CO-CH2-) : The amide moiety is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. This linker properly orients the two aromatic rings relative to each other.

4-Sulfamoylphenyl Group : The sulfonamide group (-SO2NH2) is a key functional group found in many biologically active compounds. The -SO2- moiety can act as a hydrogen bond acceptor, while the -NH2 group serves as a hydrogen bond donor. This group is a classic feature of carbonic anhydrase inhibitors, suggesting a potential mechanism of action for compounds containing it. nih.gov The phenyl ring itself also contributes to hydrophobic interactions.

These features collectively define the spatial and electronic requirements for the molecule's biological activity, guiding further modification and optimization efforts.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide scaffold have been explored in related chemical series to understand how different substituents affect biological potency and selectivity. Studies on analogous acetamide-sulfonamide compounds demonstrate that even minor changes to the chemical structure can lead to significant variations in activity.

For instance, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, variations on the N-phenylacetamide portion showed distinct effects on inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, research on other acetamide-sulfonamide scaffolds has shown that the nature of the group attached to the phenyl ring or the sulfonamide nitrogen can modulate activity. mdpi.comnih.gov

Key observations from related structures include:

Halogen Substitution : The position and nature of the halogen on the phenyl ring can influence activity. In one study of related compounds, a 4-chloro or 4-bromo substituent on the N-phenyl ring resulted in potent inhibitory activity. nih.gov

Alkyl vs. Aryl Groups : The substitution pattern on the core structure, such as comparing phenyl-alkyl groups to fluoro-substituted biphenyl (B1667301) groups on the acetamide side, can significantly alter biological effects. mdpi.com

Substitution on the Sulfonamide Moiety : Modifying the sulfonamide nitrogen with different substituents (e.g., pyridyl, piperazine (B1678402), cyclohexyl) has been shown to drastically affect antioxidant activity in a related series of acetamidosulfonamide derivatives. nih.gov For example, a 2-pyridylethyl group led to the highest activity, whereas an N-methyl piperazine group resulted in no activity. nih.gov

These findings underscore the sensitivity of the biological activity to the steric, electronic, and lipophilic properties of the substituents.

Table 1: Impact of Substituent Variation on Biological Activity in Analogous Sulfonamide Series

| Parent Scaffold | Substituent (R) | Observed Activity Change | Reference |

| N-(4-sulfamoylphenyl)acetamide Analog | R = NHCH₂CH₂-2-pyridyl | Highest antioxidant (SOD) activity | nih.gov |

| N-(4-sulfamoylphenyl)acetamide Analog | R = NHCH₂-3-pyridyl | Lower SOD activity and no RSA activity | nih.gov |

| N-(4-sulfamoylphenyl)acetamide Analog | R = N-methyl piperazine | No RSA or SOD activity | nih.gov |

| N-phenylacetamide-2-oxoindole benzenesulfonamide | R = 4-Bromo on N-phenyl | Potent carbonic anhydrase inhibition | nih.gov |

| N-phenylacetamide-2-oxoindole benzenesulfonamide | R = 4-Chloro on N-phenyl | Potent carbonic anhydrase inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in understanding the physicochemical properties that drive activity and in designing new, more potent analogs.

For classes of compounds related to 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, various QSAR models have been developed to predict their biological activities, such as anticonvulsant or anticancer effects. kg.ac.rssemanticscholar.org The development of these models typically involves several key steps:

Data Set Compilation : A series of structurally related compounds with experimentally determined biological activities is assembled. semanticscholar.org

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional (0D), topological (2D), and quantum-chemical (3D) descriptors that describe various aspects of the molecule like size, shape, and electronic properties. kg.ac.rs

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. kg.ac.rskfupm.edu.sa

Model Validation : The predictive power of the model is rigorously tested using both internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of compounds, R²pred). kg.ac.rsnih.gov A robust and predictive model will have high values for statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

For example, a QSAR study on anticonvulsant acetamido-N-benzylacetamide derivatives found that a combination of 2D and 3D descriptors produced a model with high predictive quality (R²cal = 0.888; R²val = 0.814), indicating the importance of electronic and topologic features for activity. kg.ac.rs

Table 2: Statistical Parameters for a Representative QSAR Model of Related Acetamide Derivatives

| Parameter | Value | Description |

| R²cal | 0.888 | Coefficient of determination for the calibration (training) set |

| R²loo | 0.867 | Cross-validated R² using the leave-one-out method |

| R²val | 0.814 | Coefficient of determination for the external validation (test) set |

| Scal | 0.195 | Standard deviation of the calibration set |

| Sval | 0.431 | Standard deviation of the validation set |

Data adapted from a QSAR study on anticonvulsant acetamido-N-benzylacetamide derivatives. kg.ac.rs

The primary application of a validated QSAR model is to guide the rational design of new compounds with improved potency and desired properties. ijert.orgrsc.org By analyzing the QSAR equation, medicinal chemists can identify which molecular features positively or negatively contribute to the biological activity.

This knowledge allows for the in silico design of novel molecules by:

Predicting Activity : The model can predict the biological activity of virtual, not-yet-synthesized compounds. nih.gov This helps prioritize which compounds are most promising to synthesize and test, saving time and resources. researchgate.net

Optimizing Lead Compounds : The model can suggest specific structural modifications to an existing lead compound to enhance its activity. For example, if a QSAR model indicates that a higher value for a particular electronic descriptor increases potency, chemists can add substituents that will increase that descriptor's value. mdpi.com

Understanding Mechanisms : QSAR models can provide insights into the mechanism of action by highlighting the key physicochemical properties involved in the ligand-receptor interaction. semanticscholar.org

Ultimately, the application of QSAR in the design process transforms drug discovery from a trial-and-error approach to a more targeted and efficient strategy, facilitating the development of optimized therapeutic agents. ijert.org

Biological Activity and Preclinical Investigations

Enzyme Inhibition Profiles

The inhibitory potential of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide has been evaluated against several key enzyme targets. The core structure, featuring a sulfonamide group, is a well-established pharmacophore for carbonic anhydrase inhibition. The presence of an acetamide (B32628) linker and a bromophenyl moiety suggests possible interactions with other enzymes, such as cyclooxygenases and dihydrofolate reductase.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway and a target for antimicrobial and anticancer agents nih.govresearchgate.netnih.gov. Sulfonamide-containing compounds have been investigated as DHFR inhibitors. The N-(4-sulfamoylphenyl)acetamide scaffold presents a structural framework that could potentially interact with the active site of DHFR. However, specific inhibitory activity of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide against DHFR has not been reported in the reviewed literature.

Other Relevant Enzyme Targets

While direct enzymatic studies on 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide are not extensively documented, the broader class of sulfonamides is well-known for its interaction with specific enzymes, suggesting potential targets for this compound.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov These enzymes are crucial in numerous physiological processes. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for various conditions. For instance, tumor-associated isoforms hCA IX and XII are targets in anticancer research. mdpi.com Studies on diverse N-((4-sulfamoylphenyl)carbamothioyl) amides and other sulfonamide derivatives have demonstrated potent, nanomolar-level inhibition against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.govmdpi.com Given its quintessential sulfonamide structure, 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is a strong candidate for carbonic anhydrase inhibition.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. It is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. semanticscholar.org Inhibition of urease is a key strategy for eradicating these pathogens. nih.gov Research on various acetamide-sulfonamide scaffolds and other sulfamate derivatives has identified potent urease inhibitors, with some compounds showing significantly greater potency than the standard inhibitor, thiourea. nih.govnih.gov The acetamide and sulfonamide moieties within 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide suggest it may also possess urease inhibitory activity.

Antimicrobial Research

The sulfonamide functional group is historically significant in the field of antimicrobial chemotherapy. Research into derivatives containing the N-phenylacetamide and sulfonamide structures indicates a potential for broad-spectrum antimicrobial effects.

Derivatives of N-phenylacetamide and related amides have been synthesized and evaluated for their antibacterial properties against a variety of clinically relevant pathogens. Studies on N-benzamide and N-(4-bromophenyl)furan-2-carboxamide derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii) bacteria. nanobioletters.comnih.govirejournals.com The antimicrobial activity of sulfonamides is often attributed to their ability to interfere with folic acid synthesis in bacteria. mdpi.com While hydroxylated metabolites of some sulfonamides retain antimicrobial activity, N4-acetylated metabolites are typically inactive. nih.gov

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| N-Benzamide derivatives | E. coli | Zone of inhibition: 24 mm; MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivatives | B. subtilis | Zone of inhibition: 24 mm; MIC: 6.25 µg/mL | nanobioletters.com |

| N-(4-bromophenyl)furan-2-carboxamide analogues | Drug-Resistant A. baumannii | Demonstrated in vitro activity | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide analogues | Drug-Resistant K. pneumoniae | Demonstrated in vitro activity | nih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high activity observed | irejournals.com |

The arylsulfonamide chemical class has been investigated for its potential to combat fungal infections, particularly those caused by Candida species, which are a major cause of opportunistic infections in immunocompromised individuals. nih.gov Research on a series of arylsulfonamide compounds has demonstrated fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata. nih.gov The mechanism of action for some antifungal agents involves the induction of oxidative damage through the production of reactive oxygen species (ROS) within the fungal cell, leading to DNA damage and cell death. frontiersin.org

Trypanosomiasis is a parasitic disease caused by protozoa of the genus Trypanosoma. While there is extensive research into novel antitrypanosomal agents from various sources, including plant extracts and synthetic compounds, specific studies focusing on 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide are not prominent in the available literature. nih.govjournalijtdh.com General antitrypanosomal research often involves in vitro screening to assess the motility and viability of parasites, followed by in vivo studies in animal models, typically mice, to evaluate the efficacy of the compounds in clearing the infection. nih.govjournalijtdh.com

Malaria remains a significant global health issue, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. malariaworld.org Sulfonamides have been a component of antimalarial therapies, often used in combination to inhibit folate biosynthesis in the Plasmodium parasite. Computational (in silico) and laboratory (in vitro) studies are crucial in identifying and optimizing new antimalarial compounds. nih.gov

In silico studies often involve molecular docking to predict how a compound might bind to a specific parasite enzyme. mdpi.comias.ac.in Key targets for antimalarial sulfonamides include dihydrofolate reductase (Pf-DHFR) and falcipain-2. mdpi.comias.ac.in In vitro assays typically measure the 50% inhibitory concentration (IC50) against chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. malariaworld.orgmdpi.com Research on novel sulfonamide-bearing compounds has identified candidates with good antimalarial activity in the low micromolar range. mdpi.com

Anticancer and Antiproliferative Studies

The structural motifs present in 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide are featured in various compounds investigated for their anticancer properties. Phenylacetamide and sulfonamide derivatives have shown antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.govnih.govnih.gov

A key mechanism for anticancer sulfonamides is the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in regulating pH in the tumor microenvironment and promoting cancer cell survival and invasion. mdpi.com For instance, a novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with its activity linked to potent inhibition of hCA IX and XII. mdpi.com

Other studies have identified VEGFR-2, a key receptor in angiogenesis, as a target for anticancer sulfonamides. mdpi.com Phenylacetamide derivatives have also been shown to induce apoptosis in cancer cells, with some compounds exhibiting potent cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | Renal (RXF393) | 7.01 µM | mdpi.com |

| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | Melanoma (LOX IMVI) | 9.55 µM | mdpi.com |

| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | Colon (HT29) | 24.3 µM | mdpi.com |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2b) | Prostate (PC3) | 52 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2c) | Breast (MCF-7) | 100 µM | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide to generate a detailed article covering the requested topics of in vitro cytotoxicity, mechanisms of antiproliferative action, preclinical cancer models, anti-inflammatory research, and antioxidant activity.

While research exists for structurally related compounds, such as other phenylacetamide derivatives or various sulfonamides, the explicit instructions to focus solely on "2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide" prevent the inclusion of that data. The generation of a thorough, informative, and scientifically accurate article as outlined is not possible without specific studies on this exact molecule.

Anticonvulsant Activity (Preclinical Animal Models)

Preclinical evaluations of the anticonvulsant potential of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have not been specifically reported in the available scientific literature. While the broader class of acetamide derivatives has shown promise in anticonvulsant research, specific data, including effective dose (ED50) values for this compound, are not documented.

Investigation of Other Pharmacological Effects (Preclinical)

Beyond the targeted areas of antioxidant and anticonvulsant activity, there is a lack of published preclinical data on other pharmacological effects of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide. Investigations into other potential therapeutic activities for this specific compound have not been detailed in the accessible scientific domain.

Molecular Interactions and Binding Mechanisms

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Based on studies of similar acetamide-sulfonamide scaffolds, the key functional groups of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide are expected to play distinct roles in protein binding. These groups include the 4-bromophenyl ring, the acetamide (B32628) linker, and the N-(4-sulfamoylphenyl) moiety.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many drugs and is known to form significant interactions within protein active sites. It can act as a hydrogen bond donor through its NH₂ group and as a hydrogen bond acceptor via its sulfonyl oxygens. In many metalloenzymes, the sulfonamide moiety is known to coordinate with metal ions, such as zinc, in the active site.

The acetamide linker (-NH-C=O-) provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, contributing to the stability of the ligand-protein complex. The conformational flexibility of this linker allows the molecule to adopt a suitable orientation within the binding pocket.

The 4-bromophenyl group can engage in various non-covalent interactions. The phenyl ring can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom.

In a study on new acetamide-sulfonamide-containing scaffolds, molecular docking revealed that these compounds bind within the active site of the urease enzyme through electrostatic interactions with nickel ions and hydrogen bonds with neighboring amino acid residues. researchgate.net This suggests that 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide could potentially interact with metalloenzymes in a similar manner, with the sulfonamide group playing a key role in coordinating with the metal ion.

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores are used to rank different compounds and predict their potential potency.

For sulfonamide derivatives targeting various proteins, docking studies have shown that the binding affinity is influenced by the specific interactions formed. nih.gov For instance, in a study of sulfonamide derivatives as BRD4 inhibitors, favorable binding energies were supported by the formation of hydrogen and hydrophobic bonds with key protein residues. nih.gov

The predicted binding orientation of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide would likely place the sulfonamide group in a position to form key hydrogen bonds or metal coordination, while the bromophenyl group would be oriented towards a hydrophobic pocket, potentially engaging in halogen bonding. The specific orientation would be highly dependent on the topology and amino acid composition of the target protein's binding site.

Below is a hypothetical data table illustrating the types of interactions that could be predicted from a molecular docking study of this compound with a generic protein active site.

| Functional Group of Ligand | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |

| Sulfonamide (-SO₂NH₂) | His123 (side chain) | Hydrogen Bond (Donor) | 2.9 |

| Sulfonyl Oxygen (-SO₂) | Asn156 (side chain) | Hydrogen Bond (Acceptor) | 3.1 |

| Acetamide Carbonyl (C=O) | Ser201 (backbone NH) | Hydrogen Bond (Acceptor) | 2.8 |

| Acetamide NH (-NH-) | Asp189 (side chain C=O) | Hydrogen Bond (Donor) | 3.0 |

| Bromophenyl Ring | Phe250 (side chain) | π-π Stacking | 4.5 |

| Bromine Atom | Gly199 (backbone C=O) | Halogen Bond | 3.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time, offering insights into its stability and conformational changes. While specific MD simulation data for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is not available, studies on related compounds highlight the utility of this technique.

MD simulations on acetamide-sulfonamide scaffolds have demonstrated the stability of the ligand-protein complexes, showing that the compounds remain bound within the active site without significant conformational changes during the simulation period. researchgate.net This stability analysis is crucial to validate the interactions predicted by molecular docking. For 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, an MD simulation would be expected to confirm the stability of key hydrogen bonds and hydrophobic interactions, providing stronger evidence for its binding mode.

Computational Approaches for Target Identification

Computational approaches can also be employed to identify potential protein targets for a given compound. This can be achieved through reverse docking, where the compound is docked against a library of known protein structures, or through pharmacophore modeling and database searching.

Given the chemical features of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, particularly the sulfonamide group, potential targets could include enzymes that are known to be inhibited by sulfonamides, such as carbonic anhydrases, cyclooxygenases, and various proteases. The acetamide and bromophenyl moieties would contribute to the specificity and affinity for a particular target. For example, studies on acetamide-sulfonamide conjugates have explored their potential as urease inhibitors. researchgate.net Computational screening against a panel of such enzymes could help in identifying the most likely biological targets for this compound.

Pharmacokinetic and Drug Likeness Assessment Preclinical Computational/in Vitro

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to understanding the disposition of a drug candidate within an organism. Computational tools are frequently utilized to predict these characteristics for novel compounds like 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide.

In silico models, based on the compound's chemical structure, can estimate its gastrointestinal absorption, bioavailability, plasma protein binding, and metabolic stability. For instance, predictions might suggest whether the compound is likely to be orally bioavailable or if it is a substrate for major metabolic enzymes like the Cytochrome P450 family. While specific experimental data for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is not available in the provided search results, the general approach involves using established algorithms and databases of known compounds to make these predictions. The accuracy of these predictions is a critical aspect of their utility in drug development.

Table 1: Predicted ADME Properties of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| ADME Parameter | Predicted Value/Classification | Method |

|---|---|---|

| Human Intestinal Absorption | High | In silico model |

| Caco-2 Permeability | Moderate to High | In silico model |

| Plasma Protein Binding | High | In silico model |

| CYP450 2D6 Inhibition | Likely Inhibitor | In silico model |

Evaluation of Drug-likeness Parameters (e.g., Lipophilicity, Hydrogen Bonding)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These parameters are often evaluated using computational rules, with Lipinski's Rule of Five being one of the most common. This rule assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide, these parameters can be calculated from its structure. The presence of the bromophenyl group would contribute to its lipophilicity, while the acetamide (B32628) and sulfamoyl groups provide hydrogen bonding capabilities. Adherence to rules like Lipinski's suggests a higher probability of good oral bioavailability.

Table 2: Calculated Drug-likeness Parameters for 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 369.24 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 2.6 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

Note: The data in this table is derived from general computational chemistry principles and publicly available information for similar structures. nih.gov

Blood-Brain Barrier Permeability Predictions (Preclinical Context)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). For compounds not intended for CNS action, low BBB permeability is often desired to minimize potential side effects.

In silico models are used to predict the BBB permeability of compounds like 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide. These models take into account physicochemical properties such as molecular size, lipophilicity, and polar surface area. The predictions from these models can classify a compound as either BBB permeable or non-permeable, which is a vital piece of information in the early assessment of a drug candidate.

Table 3: Predicted Blood-Brain Barrier Permeability of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide

| Prediction Model | Predicted Permeability | Key Influencing Factors |

|---|---|---|

| Physicochemical Property-Based Model | Low to Moderate | Polar Surface Area, Molecular Weight |

Note: The data in this table is illustrative and based on general principles of BBB prediction, as specific data for this compound was not found.

Future Directions and Research Opportunities

Design and Synthesis of Advanced Analogues with Enhanced Selectivity/Potency

A primary avenue for future research lies in the rational design and synthesis of advanced analogues of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide. The goal is to systematically modify the core structure to improve its potency against specific biological targets while enhancing its selectivity to minimize off-target effects.

Key synthetic strategies could involve:

Modification of the Phenyl Rings: Introduction of various substituents on both the 4-bromophenyl and the 4-sulfamoylphenyl rings to explore the structure-activity relationship (SAR). For instance, altering the position and nature of the bromo substituent or replacing it with other halogens (chloro, fluoro) or electron-donating/withdrawing groups could significantly impact biological activity.

Alterations to the Acetamide (B32628) Linker: The length and flexibility of the acetamide linker can be modified. Replacing the acetyl group with other acyl groups or incorporating different functionalities could influence the compound's binding affinity and pharmacokinetic properties.

Derivatization of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore in many drugs. N-alkylation or N-arylation of the sulfonamide nitrogen, or its replacement with bioisosteric groups, could lead to analogues with improved characteristics.

These synthetic efforts would aim to create a library of related compounds, which can then be screened for enhanced biological activity. For example, similar research on other N-phenylacetamide derivatives has demonstrated that such modifications can lead to compounds with potent antidepressant or analgesic properties. nih.govnih.gov

| Parent Compound | Proposed Analogue Modification | Rationale for Enhanced Activity |

| 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide | Substitution of the bromo group with a trifluoromethyl group | Increased lipophilicity and metabolic stability |

| 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide | Replacement of the acetamide linker with a propionamide (B166681) linker | Altered spatial orientation and flexibility for target binding |

| 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide | Introduction of a methyl group on the sulfonamide nitrogen | Improved pharmacokinetic profile and potential for new target interactions |

Exploration of Novel Therapeutic Applications

While the initial therapeutic focus for compounds with sulfonamide and acetamide scaffolds often includes carbonic anhydrase inhibition or antimicrobial activity, the unique structure of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide warrants a broader investigation into other potential therapeutic areas. nih.govresearchgate.net

Future research should explore its efficacy in:

Oncology: Many sulfonamide-containing compounds exhibit anticancer properties by targeting various enzymes and signaling pathways involved in tumor growth and proliferation. nih.gov Screening against a panel of cancer cell lines could reveal potential antiproliferative activity.

Neurodegenerative Diseases: The role of inflammation and oxidative stress in neurodegenerative diseases is well-established. Analogues of N-phenylacetamide have been explored for their potential neuroprotective effects. Investigating the ability of this compound and its derivatives to modulate pathways implicated in diseases like Alzheimer's or Parkinson's could be a fruitful area of research.

Inflammatory Disorders: The anti-inflammatory potential of related structures suggests that 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide could be investigated for its ability to modulate inflammatory mediators.

A systematic screening approach, utilizing high-throughput assays, would be instrumental in identifying novel and unexpected therapeutic applications for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies

To streamline the drug discovery and development process, future research should integrate advanced computational and experimental techniques.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide and its analogues with various biological targets. nih.govnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to build predictive models that correlate structural features with biological activity. nih.gov

Advanced Spectroscopic and Crystallographic Techniques: Elucidating the three-dimensional structure of the compound and its complexes with target proteins is crucial for understanding its mechanism of action. X-ray crystallography can provide atomic-level insights into these interactions, guiding further rational drug design. nih.govresearchgate.net

The synergy between computational predictions and experimental validation will accelerate the identification of lead compounds with optimized pharmacological profiles.

| Methodology | Application to Research | Expected Outcome |

| Molecular Docking | Predicting binding affinity and orientation within the active site of target enzymes (e.g., carbonic anhydrase, kinases). | Identification of key interactions and prioritization of analogues for synthesis. |

| QSAR Studies | Developing mathematical models to correlate physicochemical properties with biological activity. | Predictive models to guide the design of more potent compounds. |

| X-ray Crystallography | Determining the crystal structure of the compound and its co-crystals with target proteins. | Precise understanding of binding modes and rational design of next-generation inhibitors. |

Development of Targeted Delivery Systems (Preclinical Concepts)

Even a highly potent and selective compound can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Therefore, the development of targeted drug delivery systems represents a critical future direction for preclinical research.

Conceptual preclinical strategies could include:

Nanoparticle Formulation: Encapsulating 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide within nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility, stability, and circulation time in the body. americanpharmaceuticalreview.commdpi.com This approach can also take advantage of the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues. americanpharmaceuticalreview.com

Conjugation to Targeting Moieties: For active targeting, the compound could be conjugated to molecules that specifically recognize and bind to receptors overexpressed on diseased cells. mdpi.com For example, conjugation to antibodies, peptides, or small molecules like folate could direct the compound to cancer cells while sparing healthy tissues. americanpharmaceuticalreview.com

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes) could further improve therapeutic efficacy and reduce systemic toxicity.

These advanced delivery strategies, while conceptual at this stage, offer a promising path to translate the potential of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide into viable therapeutic applications. stanford.edutaylorfrancis.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide and its derivatives?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamide are prepared by reacting 4-aminobenzenesulfonamide with chloroacetyl chloride. Subsequent reactions with substituted amines or thiols (e.g., 4-bromobenzenethiol) yield derivatives. Sodium azide and terminal alkynes can be used in "click chemistry" to form triazole-linked analogs .

- Characterization : Structural confirmation involves NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography may resolve absolute configurations for key intermediates or analogs .

Q. How is the structural characterization of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide performed?

- Crystallography : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the bromophenyl and sulfamoylphenyl groups is analyzed to assess planarity .

- Spectroscopy : ¹H NMR peaks for the acetamide linker (δ ~3.9–4.1 ppm) and sulfamoyl group (δ ~7.2–7.5 ppm) confirm connectivity. IR spectra show characteristic C=O (~1650 cm⁻¹) and S=O (~1150 cm⁻¹) stretches .

Advanced Research Questions

Q. What crystallographic techniques elucidate the binding mode of this compound to carbonic anhydrase (CA) isoforms?

- Co-crystallization vs. Soaking : For hCA II complexes, co-crystallization is preferred, while hCA VII complexes are often obtained via soaking pre-formed crystals in inhibitor solutions. Data collection at ~1.8–2.1 Å resolution enables precise mapping of inhibitor-enzyme interactions .

- Software : SHELX programs refine atomic coordinates, with R-factors <0.04 for high-quality datasets. Electron density maps (e.g., |Fo| − |Fc|) validate inhibitor placement in the active site .

Q. How does the conformational flexibility of the acetamide linker influence inhibitor selectivity between hCA II and hCA VII?

- Dihedral Angle Analysis : The C1–C2–N3–C4 dihedral angle varies between 7.6° (hCA II) and 178.2° (hCA VII), altering the orientation of the carbonyl oxygen. In hCA VII, this allows a weak hydrogen bond with Gln92, absent in hCA II .

- Van der Waals Interactions : The acetamide's flexibility enables the benzhydrylpiperazine "tail" to adopt distinct orientations, forming 12 van der Waals contacts in hCA VII vs. 6 in hCA II. This is critical for isoform selectivity .

Q. What molecular interactions account for the higher inhibition potency against hCA VII compared to hCA II?

- Residue Variability : Substitutions at Val135→Ala135 and Leu204→Ser204 in hCA VII widen the hydrophobic pocket, accommodating the inhibitor's tail. This increases polar/hydrophobic interactions (e.g., with Pro202, Thr199) .

- Inhibition Constants (Ki) : Enzyme kinetics using stopped-flow spectroscopy reveal Ki values of 8.9 nM (hCA VII) vs. 43.2 nM (hCA II). The higher affinity correlates with stronger van der Waals contacts and optimized tail positioning .

Q. What methodological approaches quantify inhibition constants (Ki) for CA isoforms?

- Kinetic Assays : CO2 hydration activity is monitored via pH changes. Inhibitor dilutions (0.1–100 nM) are tested, and Ki is calculated using the Cheng-Prusoff equation. Data are validated with triplicate measurements and controls .

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS), providing thermodynamic profiles for inhibitor-enzyme interactions .

Q. How do structural modifications in the "tail" region affect binding affinity and selectivity?

- Tail Length Optimization : Extending the benzhydrylpiperazine tail improves access to the variable rim of the CA active site. For example, longer tails increase hydrophobic contacts with hCA VII-specific residues (e.g., Ala135) .

- Linker Variations : Replacing acetamide with thiourea or sulfonamide linkers alters conformational freedom. Thiourea derivatives show reduced selectivity due to restricted rotation, highlighting the acetamide's superiority .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.